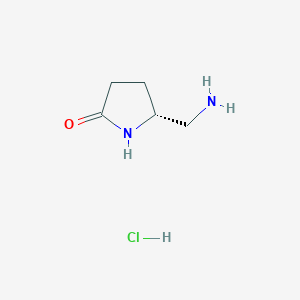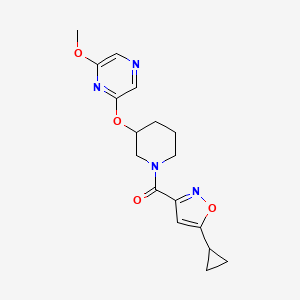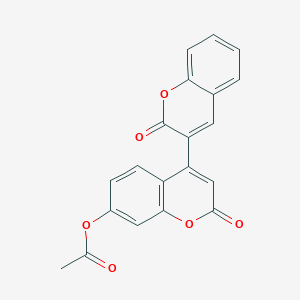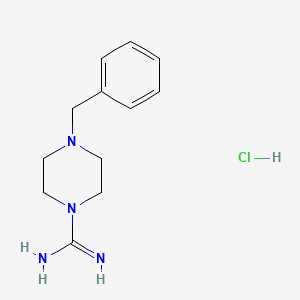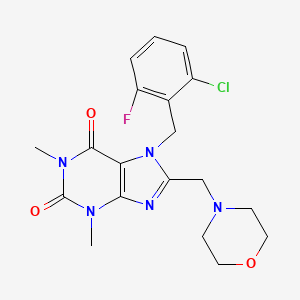
(But-3-yn-1-yl)(2-methoxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(But-3-yn-1-yl)(2-methoxyethyl)amine” is a chemical compound with the CAS Number 1248404-06-9 . It has a molecular weight of 127.19 and its IUPAC name is N-(2-methoxyethyl)-3-butyn-1-amine .
Synthesis Analysis
This compound can be used as a reagent to synthesize dialkynylamides from diacids . It can also be used for the post-polymerization modification of poly (2-alkyl/aryl-2-oxazoline)s (PAOx) polymer by amidation of its methyl ester side chains .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO/c1-3-4-5-8-6-7-9-2/h1,8H,4-7H2,2H3 . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
This compound can be used in the Buchwald–Hartwig amination reaction of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivative . It can also act as a crosslinker which can bind with resin as well as nanocrystalline cellulose to facilitate the terminal alkyne group for further functionalizations .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 127.19 and its IUPAC name is N-(2-methoxyethyl)-3-butyn-1-amine .
Applications De Recherche Scientifique
Proteomic Cysteine Probe
“(But-3-yn-1-yl)(2-methoxyethyl)amine” could potentially be used as a proteomic cysteine probe . Proteomic cysteine probes are used to study protein function, structure, and interactions in biological systems. They can help identify and quantify cysteine-containing peptides in complex biological samples .
Acetylcholinesterase Inhibitors
This compound could potentially be used in the synthesis of acetylcholinesterase inhibitors . Acetylcholinesterase inhibitors are drugs that increase the levels of acetylcholine, a neurotransmitter, in the brain. They are used to treat diseases like Alzheimer’s and Parkinson’s .
Synthesis of Bioactive Agents
“(But-3-yn-1-yl)(2-methoxyethyl)amine” could potentially be used in the synthesis of bioactive agents . Bioactive agents have biological effects on living tissues, and they are often used in the development of new drugs .
Intermediate in Organic Synthesis
This compound could potentially be used as an intermediate in organic synthesis . Intermediates are compounds that are formed and consumed during the course of a chemical reaction .
Synthesis of Natural Product Derivatives
“(But-3-yn-1-yl)(2-methoxyethyl)amine” could potentially be used in the synthesis of natural product derivatives . Natural product derivatives are compounds that are derived from natural sources and have been modified to improve their properties .
Development of Potent Bioactive Agents
This compound could potentially be used in the development of potent bioactive agents . Potent bioactive agents are compounds that have a strong biological effect on living tissues .
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
N-(2-methoxyethyl)but-3-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-4-5-8-6-7-9-2/h1,8H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREFPOJIEPFLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

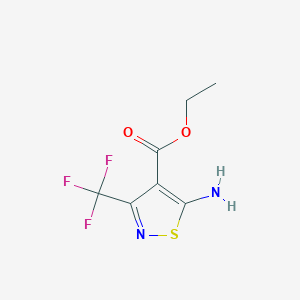
![N-(2,3-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3005526.png)

![(2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3005529.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3005534.png)
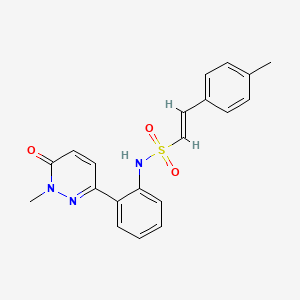
![1-(4-chlorobenzyl)-3'-(3-ethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3005537.png)
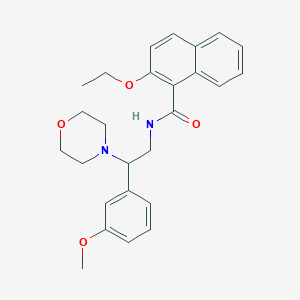
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3005539.png)
